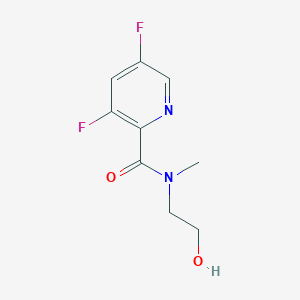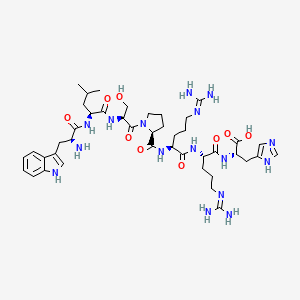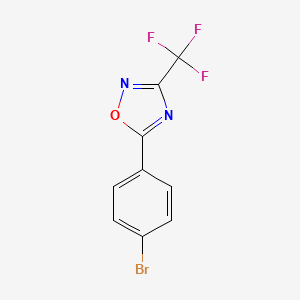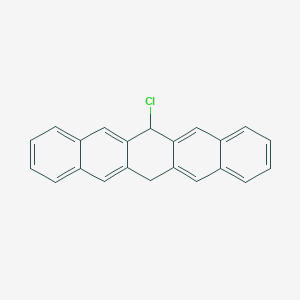
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with difluoro groups and a carboxamide functional group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoropyridine and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to ensure the stability of the reactants.
Formation of Intermediate: The initial reaction between 3,5-difluoropyridine and 2-hydroxyethylamine forms an intermediate compound.
Final Product: The intermediate is then treated with methyl isocyanate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:
Batch Processing: Large quantities of starting materials are mixed and reacted in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,5-difluoro-N-(2-oxoethyl)-N-methylpyridine-2-carboxamide.
Reduction: Formation of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-difluoro-N-(2-hydroxyethyl)-N-(2-methoxyethyl)benzamide: Similar structure but with a benzamide group.
3,5-difluoro-N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzenesulfonamide: Contains a pyrazole ring and a sulfonamide group.
Uniqueness
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
919788-68-4 |
|---|---|
分子式 |
C9H10F2N2O2 |
分子量 |
216.18 g/mol |
IUPAC名 |
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2-3-14)9(15)8-7(11)4-6(10)5-12-8/h4-5,14H,2-3H2,1H3 |
InChIキー |
LQAASEGGOQKJJM-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=O)C1=C(C=C(C=N1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)

![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)

